molecular formula C21H13F3N2O2S B2443614 Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate CAS No. 478245-75-9

Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate

Cat. No.: B2443614
CAS No.: 478245-75-9
M. Wt: 414.4
InChI Key: PXGYXRSCSFMPBD-UHFFFAOYSA-N
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Description

Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate is a complex organic compound that features a trifluoromethyl group, a cyano group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O2S/c1-28-20(27)16-7-2-3-8-18(16)29-19-17(12-25)15(9-10-26-19)13-5-4-6-14(11-13)21(22,23)24/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGYXRSCSFMPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC=CC(=C2C#N)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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